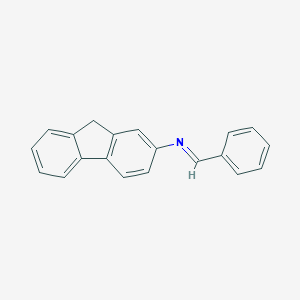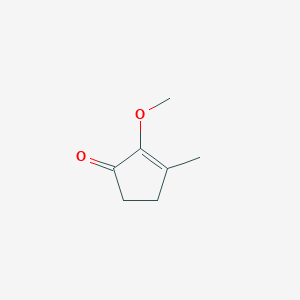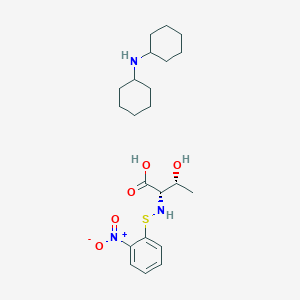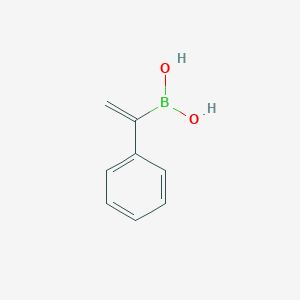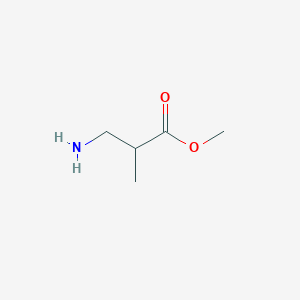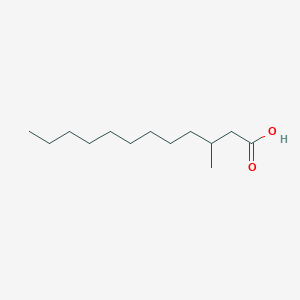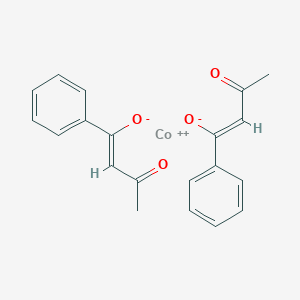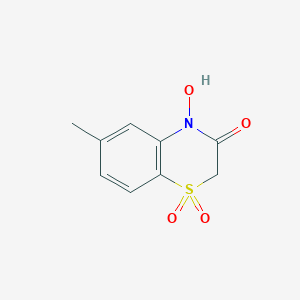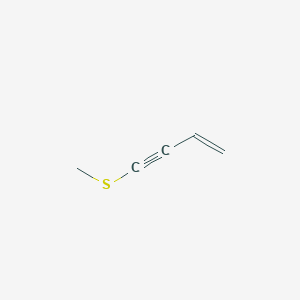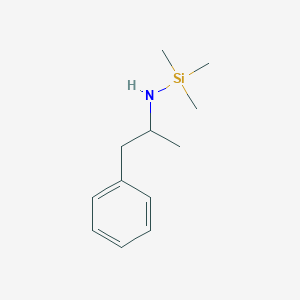
1-phenyl-N-trimethylsilylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-trimethylsilylpropan-2-amine, also known as PTM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-phenyl-N-trimethylsilylpropan-2-amine has been used in various scientific research applications, including as a reagent in organic synthesis, a chiral auxiliary in asymmetric synthesis, and a ligand in transition metal catalysis. Additionally, this compound has been investigated for its potential use in medicinal chemistry, specifically as a precursor to compounds with potential pharmacological activity.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-trimethylsilylpropan-2-amine is not well understood, but it is believed to function as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been shown to interact with certain receptors in the brain, potentially leading to its pharmacological activity.
Biochemical and Physiological Effects
This compound has been shown to have potential pharmacological activity, specifically as a precursor to compounds that may exhibit antipsychotic and antidepressant effects. However, the biochemical and physiological effects of this compound itself have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-N-trimethylsilylpropan-2-amine in lab experiments is its high purity and good yields when synthesized using the reported method. Additionally, this compound has potential applications in various fields, including organic synthesis and medicinal chemistry. However, the limited understanding of its mechanism of action and potential side effects may limit its use in certain experiments.
Orientations Futures
Future research directions for 1-phenyl-N-trimethylsilylpropan-2-amine include further investigation of its potential pharmacological activity, as well as its role as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthesis methods for this compound and its derivatives may lead to new applications in various fields.
Méthodes De Synthèse
1-phenyl-N-trimethylsilylpropan-2-amine can be synthesized through the reaction of trimethylsilylpropylamine with benzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of this compound.
Propriétés
| 14629-65-3 | |
Formule moléculaire |
C12H21NSi |
Poids moléculaire |
207.39 g/mol |
Nom IUPAC |
1-phenyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H21NSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
Clé InChI |
IGGUCRXZVNSOMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
SMILES canonique |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
Synonymes |
N-(α-Methylphenethyl)trimethylsilylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


